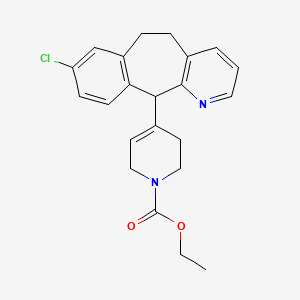

Isoloratadine

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-9,11,14,20H,2,5-6,10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORGYPXITGWTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317664 | |

| Record name | Isoloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170727-59-0 | |

| Record name | Isoloratadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170727-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170727590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoloratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK67152G1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Desloratadine: Chemical Structure, Properties, and Analysis

A Note on Nomenclature: The topic specified "Isoloratadine." Following a comprehensive review of chemical literature and databases, this term does not correspond to a recognized pharmaceutical compound. It is overwhelmingly likely that the intended subject is Desloratadine , the principal active metabolite of Loratadine and a widely used second-generation antihistamine. This guide proceeds under that expert assumption.

Introduction

Desloratadine is a potent, long-acting, non-sedating tricyclic antihistamine used for the symptomatic relief of allergic conditions such as seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[1][2] Chemically, it is the descarboethoxy metabolite of loratadine, meaning it is loratadine with the ethoxycarbonyl group removed from the piperidine ring.[1] This structural modification results in a compound with higher affinity for the histamine H1 receptor and an improved safety profile.[3] Unlike first-generation antihistamines, desloratadine does not readily cross the blood-brain barrier, which accounts for its non-sedating properties.[1][4] This guide provides a detailed technical overview of desloratadine's chemical structure, physicochemical properties, synthesis, pharmacology, and analytical quantification for researchers and drug development professionals.

Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental structure and properties is the cornerstone of drug development, influencing everything from formulation to bioavailability.

Chemical Structure and Nomenclature

Desloratadine possesses a rigid tricyclic core, which is fundamental to its pharmacological activity.

-

IUPAC Name: 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5][6]cyclohepta[1,2-b]pyridine[7][8]

-

CAS Number: 100643-71-8[7]

Caption: Chemical structure of Desloratadine (C₁₉H₁₉ClN₂).

Physicochemical Properties

The physicochemical properties of desloratadine are critical for its absorption, distribution, and formulation development. It is a white to off-white powder.[3][8]

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₉ClN₂ | [1][10] |

| Molecular Weight | 310.83 g/mol | [7][11] |

| Melting Point | 150-151 °C | [3] |

| pKa | 10.27 ± 0.20 (Predicted) | [3] |

| LogP (XLogP3) | 4.5 | [12] |

| Solubility (Water) | Slightly soluble (~0.1 mg/mL) | [13] |

| Solubility (Organic) | Very soluble in methanol (>400 mg/mL) and ethanol (>100 mg/mL); soluble in DMSO (>10 mg/mL) and chloroform. | [11][13][14] |

| BCS Classification | High Solubility, High Permeability (BCS Class 1) | [15] |

Expert Insight: The Biopharmaceutics Classification System (BCS) Class 1 designation is significant.[15] It indicates that desloratadine's absorption is not limited by its solubility or permeability, which supports robust and consistent oral bioavailability and provides a strong rationale for biowaivers of in-vivo bioequivalence studies for immediate-release solid dosage forms.[15]

Part 2: Synthesis and Manufacturing

The synthesis of desloratadine typically involves multi-step pathways. A common and efficient route starts from loratadine, its parent compound.

Synthetic Pathway Overview: Hydrolysis of Loratadine

A prevalent industrial method involves the basic hydrolysis of loratadine to remove the ethoxycarbonyl group.

-

Starting Material: Loratadine (8-chloro-11-(1-ethoxycarbonyl-4-piperidylidene)-6,11-dihydro-5H-benzo[5][6]cyclohepta[1,2-b]pyridine)

-

Key Reagent: Sodium Hydroxide (NaOH) in an aqueous-ethanolic solution.

-

Reaction: The urethane linkage in loratadine is hydrolyzed under basic conditions, cleaving the ethoxycarbonyl group.

-

Work-up: The reaction mixture is neutralized, often with acetic acid, to precipitate the product. Further purification is achieved through recrystallization.[16]

Caption: Simplified workflow for the synthesis of Desloratadine from Loratadine.

Causality Insight: The choice of a strong base like NaOH is crucial for cleaving the stable urethane bond. The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic substrate (loratadine) and the inorganic base, facilitating an efficient reaction.[17]

Part 3: Mechanism of Action and Pharmacology

Desloratadine exerts its therapeutic effect through high-affinity, selective antagonism of the histamine H1 receptor.

H1 Receptor Antagonism

-

Primary Action: Desloratadine is a selective peripheral H1 receptor inverse agonist.[7] It competes with free histamine for binding to H1 receptors on effector cells in locations like the GI tract, large blood vessels, and bronchial smooth muscle.[1][6]

-

Consequence: By blocking histamine binding, desloratadine prevents the downstream effects of histamine release, which include vasodilation, increased capillary permeability, and smooth muscle contraction, thereby alleviating the symptoms of an allergic reaction.[1][6]

-

Potency: It demonstrates a significantly higher binding affinity for the H1 receptor compared to its parent compound, loratadine.[18]

Anti-inflammatory Properties

Beyond H1 antagonism, desloratadine has demonstrated additional anti-inflammatory effects. It can inhibit the release of pro-inflammatory mediators (e.g., cytokines, chemokines) from human mast cells and basophils in vitro.[4] This broader activity may contribute to its efficacy in managing allergic inflammation.

Caption: Desloratadine's mechanism of action via H1 receptor blockade.

Part 4: Pharmacokinetics and Metabolism

The pharmacokinetic profile of desloratadine supports its convenient once-daily dosing regimen.

-

Absorption: Desloratadine is well absorbed after oral administration, with peak plasma concentrations (Tmax) reached in approximately 3 hours.[7][13]

-

Distribution: It is moderately bound to plasma proteins (83-87%).[4][7] Its active metabolite, 3-hydroxydesloratadine, shows similar protein binding (85-89%).[1]

-

Metabolism: Desloratadine is extensively metabolized to its main active metabolite, 3-hydroxydesloratadine, which is subsequently glucuronidated.[4][7] The specific enzymes responsible for the initial hydroxylation have not been definitively identified, but the process involves N-glucuronidation by UGT2B10 followed by hydroxylation via CYP2C8.[7]

-

Elimination: The mean elimination half-life is approximately 27 hours, justifying once-daily administration.[7][13] It is excreted in roughly equal amounts in urine and feces as conjugated metabolites.[7]

Genetic Considerations: A subset of the population (e.g., ~2% of Caucasians, ~18% of African descent) are "poor metabolizers."[4][7] These individuals have a decreased ability to form 3-hydroxydesloratadine, leading to a significantly longer half-life (up to 89 hours) and higher plasma concentrations of desloratadine.[7] However, clinical studies have not shown overall differences in safety profiles for this group.[4]

Part 5: Analytical Methodologies

Robust and validated analytical methods are essential for quality control and pharmacokinetic studies. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the quantification of desloratadine.

Experimental Protocol: RP-HPLC for Desloratadine in Tablets

This protocol describes a self-validating system for the routine analysis of desloratadine in a pharmaceutical dosage form.

Objective: To determine the quantity of Desloratadine in a tablet formulation using a validated isocratic RP-HPLC method.

Methodology:

-

Chromatographic System:

-

Preparation of Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Desloratadine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 8, 12, 16, 20, 24 µg/mL).[19]

-

Sample Preparation: i. Weigh and finely powder no fewer than 20 tablets. ii. Accurately weigh a portion of the powder equivalent to 10 mg of Desloratadine and transfer to a 100 mL volumetric flask. iii. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. iv. Dilute to volume with mobile phase and mix well. v. Filter the solution through a 0.45 µm syringe filter to remove excipients. This is the sample stock solution. vi. Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 16 µg/mL).

-

-

System Suitability and Validation:

-

Rationale: Before sample analysis, the system's performance must be verified. This ensures the trustworthiness of the results.

-

Procedure: Inject the 16 µg/mL working standard solution five times.

-

Acceptance Criteria:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

% RSD of Peak Area: ≤ 2.0%

-

-

-

Analysis and Calculation:

-

Inject the prepared standard and sample solutions.

-

Record the peak areas.

-

Calculate the concentration of Desloratadine in the sample using the linear regression equation from the standard calibration curve.

-

Sources

- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Desloratadine: MedlinePlus Drug Information [medlineplus.gov]

- 3. Desloratadine | 100643-71-8 [chemicalbook.com]

- 4. drugs.com [drugs.com]

- 5. jocpr.com [jocpr.com]

- 6. What is the mechanism of Desloratadine Citrate Disodium? [synapse.patsnap.com]

- 7. Desloratadine - Wikipedia [en.wikipedia.org]

- 8. Desloratadine [dolphinchem.com]

- 9. Desloratadine Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 10. drugs.com [drugs.com]

- 11. Desloratadine powder, = 98 HPLC 100643-71-8 [sigmaaldrich.com]

- 12. Desloratadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 17. Desloratadine synthesis - chemicalbook [chemicalbook.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Synthesis of Isoloratadine (Desloratadine)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isoloratadine, known scientifically as 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine and marketed as Desloratadine, is a potent, non-sedating, long-acting histamine H1 receptor antagonist.[3] As the active metabolite of Loratadine, it is widely used in the treatment of allergic conditions such as seasonal and perennial allergic rhinitis and chronic idiopathic urticaria.[3] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of this important active pharmaceutical ingredient (API).

Introduction: Chemical Profile and Therapeutic Significance

This compound (Desloratadine) is a tricyclic antihistamine that exhibits high selectivity for the peripheral histamine H1 receptor.[4][5] Its chemical structure, characterized by a dibenzocyclohepta[1,2-b]pyridine core, is fundamental to its pharmacological activity. The synthesis of this compound is of significant interest in the pharmaceutical industry, with a primary focus on developing efficient, scalable, and environmentally benign processes.

Chemical Structure:

Caption: Chemical structure of this compound.

Primary Synthetic Pathway: Decarboxylation of Loratadine

The most prevalent and industrially significant method for synthesizing this compound is through the hydrolysis of its precursor, Loratadine (ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate).[6][7][8] This process, known as decarbethoxylation, involves the removal of the ethoxycarbonyl group from the piperidine ring of Loratadine.

Mechanistic Rationale

The decarbethoxylation of Loratadine is a base-catalyzed hydrolysis of a carbamate ester. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ethoxycarbonyl group. This is followed by the elimination of ethanol and carbon dioxide (as carbonate in the basic medium) to yield the secondary amine, this compound. The choice of base and solvent system is critical to optimize reaction kinetics, minimize side-product formation, and facilitate product isolation.

Caption: Simplified mechanism of Loratadine decarbethoxylation.

Experimental Protocols

Several variations of the decarbethoxylation reaction have been reported, primarily differing in the choice of base and solvent. Below are detailed protocols for two common methods.

Protocol 2.2.1: Sodium Hydroxide in Aqueous Ethanol

This is a widely cited method that utilizes a strong base in a mixed aqueous-organic solvent system.

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck flask equipped with a reflux condenser and a mechanical stirrer, add Loratadine (1 equivalent), sodium hydroxide (approximately 10 equivalents), absolute ethanol, and purified water. A typical ratio of ethanol to water is 4:1 (v/v).[9]

-

Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen atmosphere.[9] The reaction progress is monitored by a suitable chromatographic technique (e.g., HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and a significant amount of water is added to precipitate the crude this compound.[7] The solid is collected by filtration, washed extensively with water to remove inorganic salts, and dried.[7]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or a mixture of methanol and isopropyl ether, to achieve high purity.[6][7][10]

Protocol 2.2.2: Potassium Hydroxide in an Alcoholic Solvent

This method employs potassium hydroxide, which in some cases, may offer different solubility and reactivity profiles.

Step-by-Step Methodology:

-

Reaction Setup: Charge a reaction vessel with Loratadine (1 equivalent), potassium hydroxide (excess), and an alcohol solvent (e.g., methanol, ethanol, or benzyl alcohol).[7][10]

-

Reaction Conditions: The mixture is heated to reflux, with the specific temperature depending on the boiling point of the chosen solvent.[10] For instance, with methanol, the reflux temperature is around 82-95°C.[7] The reaction is monitored for the disappearance of Loratadine.

-

Extraction and Isolation: After the reaction is complete, the mixture is cooled, and water is added. The product is then extracted with an organic solvent like ethyl acetate.[10] The organic layers are combined, washed with water, and the solvent is removed under reduced pressure.

-

Crystallization and Purification: The resulting crude this compound is purified by crystallization from a suitable solvent to yield the final product.[10]

Process Optimization and Yield Comparison

The choice of reaction parameters significantly impacts the yield and purity of the final product. The following table summarizes data from various reported procedures.

| Starting Material | Base | Solvent System | Reaction Time | Yield (%) | Purity (%) | Reference |

| Loratadine | Sodium Hydroxide | Methanol/Water | 2 hrs | 93.62 | 99.7 | [7] |

| Loratadine | Sodium Hydroxide | Ethanol/Water | 8 hrs | 71 | - | [11] |

| Loratadine | Potassium Hydroxide | Benzyl Alcohol | 1.5 hrs | 82.5 (after purification) | 99.7 | [7] |

| Loratadine | Potassium Hydroxide | n-Propanol | 4 hrs | 88.7 | 99.5 | [7] |

Expert Insights: The use of higher boiling point alcohols like benzyl alcohol can significantly reduce the reaction time.[7] However, considerations for solvent removal and potential side reactions at elevated temperatures must be taken into account. The molar ratio of the base to Loratadine is also a critical factor; a large excess of base is typically used to drive the reaction to completion.

Alternative Synthetic Pathway: Demethylation of Azatadine Analogs

An alternative, though less common, route to this compound involves the demethylation of N-methylated precursors, such as 8-chloro-6,11-dihydro-11-(1-methyl-4-piperidylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine (an azatadine analog).[6][8]

General Reaction Scheme

This two-step process first involves the reaction of the N-methylated precursor with cyanogen bromide to form a cyano-intermediate. This is followed by hydrolysis of the cyano group to yield this compound.[6][8]

Caption: Demethylation pathway to this compound.

Rationale and Application

This pathway offers an alternative when Loratadine is not the desired starting material. However, the use of highly toxic reagents like cyanogen bromide and harsh acidic conditions for hydrolysis makes it less favorable for large-scale industrial production compared to the decarbethoxylation of Loratadine.

Synthesis of the Precursor: Loratadine

A comprehensive understanding of this compound synthesis necessitates a brief overview of the preparation of its key precursor, Loratadine. Several synthetic routes to Loratadine have been developed, often starting from 2-cyano-3-methylpyridine.[2][12]

Key Synthetic Strategies for Loratadine

-

Grignard Reagent Addition: A common method involves the addition of a Grignard reagent to a tricyclic ketone intermediate, followed by dehydration and reaction with ethyl chloroformate.[2][9]

-

Wittig Reaction: Another approach utilizes a Wittig reaction to form the exocyclic double bond of the piperidylidene group.[4]

-

Multi-step Synthesis from 2-cyano-3-methylpyridine: This route involves a series of reactions including the Ritter reaction, alkylation, hydrolysis, reduction, and chlorination, followed by a final cyclization step.[2] While multi-stepped, this pathway can offer better control over by-product formation.[2]

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with the decarbethoxylation of Loratadine being the most economically viable and widely practiced method. Future research in this area will likely focus on the development of even more efficient and environmentally friendly processes. This could include the exploration of novel catalytic systems to reduce the amount of base required, the use of greener solvents, and the development of continuous flow processes to improve scalability and safety. The formation of different polymorphic forms of Desloratadine is also an area of active research, as different crystal structures can impact the drug's physicochemical properties and bioavailability.[13][14][15]

References

- Process for the production of desloratadine. (EP1542986B1).

- Mezei, T., Volk, B., Király, I., & Simig, G. (2008). A New Addition Compound of Desloratadine with Carbon Dioxide. Organic Process Research & Development.

- An improved process for the production of desloratadine. (WO2004029039A1).

- Desloratadine (Descarboethoxyloratadine, NSC 675447, SCH 34117, CAS Number: 100643-71-8). Cayman Chemical.

- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology.

- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines.

- Sintesis, karakterisasi, dan studi stabilitas pembentukan kristal multikomponen deslor

- Deslor

- Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof. (US20050203116A1).

- Preparation method of desloratadine. (CN113004245B).

- Preparation method of desloratadine. (CN104610225A).

- A kind of preparation method of loratadine. (CN112341433A).

- Process for the preparation of desloratadine. (EP 1862462 A1).

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. drpress.org [drpress.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. drpress.org [drpress.org]

- 6. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]

- 7. WO2004029039A1 - An improved process for the production of desloratadine - Google Patents [patents.google.com]

- 8. US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 9. Desloratadine synthesis - chemicalbook [chemicalbook.com]

- 10. CN104610225A - Preparation method of desloratadine - Google Patents [patents.google.com]

- 11. CN113004245B - Preparation method of desloratadine - Google Patents [patents.google.com]

- 12. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. data.epo.org [data.epo.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Desloratadine

This guide provides a comprehensive exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation and quality control of Desloratadine. As an active pharmaceutical ingredient (API), rigorous characterization of Desloratadine is paramount to ensure its identity, purity, and stability, directly impacting therapeutic efficacy and patient safety.[1][] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale that governs the analytical workflow.

Desloratadine, with the systematic name 8-Chloro-11-(4-piperidinylidene)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine, is the primary active metabolite of loratadine.[4] It functions as a non-sedating, long-acting H1-receptor antagonist, widely used for the relief of allergy symptoms.[4] The structural integrity of the molecule is critical to its pharmacological activity. Therefore, a multi-faceted spectroscopic approach is essential for its definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For Desloratadine, both ¹H and ¹³C NMR are indispensable for confirming its complex tricyclic structure.

Expertise & Rationale

The choice to employ both ¹H and ¹³C NMR is deliberate. ¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR, while less sensitive, provides a direct count of the number of non-equivalent carbon atoms and information about their hybridization and functional group. Together, they provide a complete carbon-hydrogen framework of the molecule. The use of a high-frequency NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex aromatic and aliphatic regions of the Desloratadine spectrum.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the Desloratadine reference standard or sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the exchangeable proton of the secondary amine (N-H) to be observed.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Analysis:

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Data Presentation: Expected NMR Chemical Shifts for Desloratadine

The following table summarizes the expected chemical shifts for Desloratadine. Note that exact values may vary slightly depending on the solvent and instrument used.

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| ~8.3 ppm (d) | Aromatic H | ~156.0 ppm | Aromatic C |

| ~7.6 ppm (dd) | Aromatic H | ~149.0 ppm | Aromatic C |

| ~7.3 ppm (d) | Aromatic H | ~141.0 ppm | Aromatic C |

| ~7.2 ppm (dd) | Aromatic H | ~135.0 ppm | Aromatic C |

| ~7.1 ppm (d) | Aromatic H | ~134.5 ppm | Aromatic C |

| ~7.0 ppm (d) | Aromatic H | ~132.0 ppm | Aromatic C |

| ~3.3 ppm (m) | Aliphatic CH₂ | ~130.0 ppm | Aromatic C |

| ~2.8 ppm (m) | Aliphatic CH₂ | ~128.0 ppm | Aromatic C |

| ~2.5 ppm (m) | Aliphatic CH₂ | ~126.0 ppm | Aromatic C |

| ~2.2 ppm (m) | Aliphatic CH₂ | ~125.0 ppm | Aromatic C |

| ~2.1 ppm (s) | N-H | ~45.0 ppm | Aliphatic C |

| ~35.0 ppm | Aliphatic C | ||

| ~31.0 ppm | Aliphatic C |

Data compiled from available literature and spectral databases.[5][6][7]

Mandatory Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural confirmation of Desloratadine.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a cornerstone technique in pharmaceutical analysis for providing highly accurate molecular weight information and structural details through fragmentation analysis. For Desloratadine, MS confirms the elemental composition and provides a unique fragmentation pattern that serves as a molecular fingerprint.

Expertise & Rationale

Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is the preferred method. ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺. High-resolution MS provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₁₉H₁₉ClN₂).[8] Tandem MS (MS/MS) is then employed to induce fragmentation of the parent ion, and the resulting daughter ions provide evidence for the connectivity of the molecule's substructures.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of Desloratadine (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

Instrumental Analysis:

-

Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. The LC step provides separation from any potential impurities.

-

Acquire the full scan MS spectrum in positive ESI mode to determine the mass of the protonated molecular ion.

-

Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to generate a fragmentation spectrum.

-

Data Presentation: Expected Mass Spectral Data for Desloratadine

| Ion | m/z (calculated) | m/z (observed) | Description |

| [M+H]⁺ | 311.1315 | ~311.13 | Protonated Molecular Ion |

| [M+3H]⁺ | 313.1286 | ~313.13 | Isotope peak due to ³⁷Cl |

| Fragment 1 | 259.1373 | ~259.14 | Major fragment ion |

| Fragment 2 | 294.1049 | ~294.10 | Fragment ion |

Data is based on common fragmentation patterns and information from spectral databases.[4][8][9]

Mandatory Visualization: MS Analysis Workflow

Caption: Workflow for LC-MS/MS analysis of Desloratadine.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[1] It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. The resulting spectrum provides a characteristic "fingerprint" of the molecule. For Desloratadine, IR spectroscopy is used to confirm the presence of key structural features like the secondary amine, aromatic rings, and the C-Cl bond.

Expertise & Rationale

Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for IR analysis due to its speed and sensitivity. The Attenuated Total Reflectance (ATR) sampling technique is often preferred for its simplicity, as it requires minimal to no sample preparation. Alternatively, the traditional KBr pellet method can be used. The key is to obtain a high-quality spectrum that clearly shows the characteristic absorption bands of Desloratadine, which can then be compared to a reference spectrum for identity confirmation.

Experimental Protocol: FTIR-ATR Analysis

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid Desloratadine powder directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Presentation: Characteristic IR Absorption Bands for Desloratadine

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300-3500 | N-H Stretch | Secondary Amine |

| ~3000-3050 | C-H Stretch | Aromatic |

| ~2800-2950 | C-H Stretch | Aliphatic |

| ~1610-1640 | C=C Stretch (conjugated) | Alkene |

| ~1585 | N-H Bend | Secondary Amine |

| ~1475, 1600 | C=C Stretch | Aromatic |

| ~1176 | C-N Stretch | Amine |

| ~779 | C-Cl Stretch | Chloro-aromatic |

Data compiled from various spectroscopic studies.[3][10][11]

Mandatory Visualization: IR Analysis Workflow

Caption: Workflow for FTIR-ATR analysis of Desloratadine.

Holistic Spectroscopic Data Interpretation

While each spectroscopic technique provides valuable information, their true power lies in their combined application. The structural elucidation of Desloratadine is a process of assembling a puzzle where each piece of spectroscopic data corroborates the others.

-

MS provides the molecular formula (C₁₉H₁₉ClN₂), confirmed by high-resolution mass measurement, setting the stage for structural determination.

-

IR confirms the presence of the key functional groups (amine, aromatic rings, C-Cl bond) suggested by the molecular formula.

-

NMR provides the definitive structural blueprint, showing the precise arrangement and connectivity of all carbon and hydrogen atoms, consistent with the information from MS and IR.

In a regulated pharmaceutical environment, this orthogonal approach is not just good science; it is a requirement. Regulatory bodies such as the EMA mandate the confirmation of an active substance's structure using methods like spectral analyses.[12] These techniques are used to establish a reference standard, and subsequently, for routine quality control to ensure batch-to-batch consistency and to identify and quantify any potential impurities or degradation products.[13][14] The combination of a highly specific technique like NMR with a fingerprinting method like IR and a mass-confirming technique like MS creates a robust, self-validating system for the comprehensive characterization of Desloratadine.

References

-

Desloratadine - mzCloud. (2017). HighChem LLC. [Link]

-

FTIR spectra of pure drug desloratadine. (n.d.). ResearchGate. [Link]

-

FT-IR spectra of raw desloratadine (DSL), MMC pellets. (n.d.). ResearchGate. [Link]

-

FTIR spectra of pure desloratadine (DES) (black line), pure benzoic... (n.d.). ResearchGate. [Link]

-

Desloratadine. (n.d.). PubChem. [Link]

-

DESLORATIDINE. (2016). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Guideline on the chemistry of active substances. (2016). European Medicines Agency (EMA). [Link]

-

LC/ESI mass spectra of loratadine (bottom panel) and desloratadine (top... (n.d.). ResearchGate. [Link]

-

FTIR spectra of desloratadine coated with eudragit EPO. (n.d.). ResearchGate. [Link]

-

Desloratadine-Eudragit® RS100 Nanoparticles: Formulation and Characterization. (2019). PMC. [Link]

-

Guideline On Specifications: Test Procedures and Acceptance Criteria for new Active Pharmaceutical Ingredients and new Finished Pharmaceutical Products. (2023). BfArM. [Link]

-

Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. (2014). SciSpace. [Link]

-

Active Pharmaceutical Ingredient Analysis. (n.d.). Technology Networks. [Link]

-

Desloratadine Standard. (n.d.). Manasa Life Sciences. [Link]

-

SPECTROSCOPY IN PHARMACEUTICAL ANALYSIS. (2023). SciSpace. [Link]

-

Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. (2014). JOCPR. [Link]

-

Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. (2020). PMC. [Link]

Sources

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. researchgate.net [researchgate.net]

- 4. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Desloratadine(100643-71-8) 1H NMR [m.chemicalbook.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: DESLORATIDINE [orgspectroscopyint.blogspot.com]

- 7. Desloratadine-Eudragit® RS100 Nanoparticles: Formulation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mzCloud – Desloratadine [mzcloud.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ema.europa.eu [ema.europa.eu]

- 13. bfarm.de [bfarm.de]

- 14. scispace.com [scispace.com]

Pharmacological Profile of Loratadine: A Technical Guide

Introduction

Loratadine is a potent, long-acting second-generation antihistamine widely utilized in the symptomatic management of allergic conditions.[1][2] As a tricyclic piperidine derivative, it is structurally related to some tricyclic antidepressants but is functionally distinct.[3] A key characteristic that differentiates loratadine and other second-generation antihistamines from their predecessors is their high selectivity for peripheral histamine H1 receptors and reduced penetration of the blood-brain barrier, resulting in a non-sedating profile.[1][][5]

This technical guide provides a comprehensive overview of the pharmacological profile of loratadine, delving into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical efficacy and safety. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and related therapeutic agents. It is important to note that upon administration, loratadine is extensively metabolized to its major active metabolite, desloratadine (descarboethoxyloratadine), which is primarily responsible for the drug's antihistaminergic effects.[3][6]

Mechanism of Action: Selective Inverse Agonism and Anti-Inflammatory Effects

Loratadine functions as a selective inverse agonist of peripheral histamine H1 receptors.[3] Unlike a neutral antagonist that merely blocks agonist binding, an inverse agonist stabilizes the receptor in its inactive conformation, reducing its basal activity even in the absence of histamine. This action effectively prevents histamine from binding to H1 receptors on various cells, including those in the respiratory tract, vascular endothelium, and gastrointestinal tract, thereby mitigating the symptoms of an allergic response.[][7]

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) linked to the intracellular Gq protein.[8] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG and the increased intracellular Ca2+ concertedly activate protein kinase C (PKC).

This signaling cascade ultimately leads to the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines and cell adhesion molecules, key drivers of the inflammatory response seen in allergic reactions.[3] By preventing the initial activation of the H1 receptor, loratadine inhibits this entire downstream cascade.

Clinical Efficacy and Safety Profile

Loratadine is an FDA-approved medication for the relief of symptoms associated with allergic rhinitis and for the treatment of chronic idiopathic urticaria. [2][7][9]

Clinical Efficacy

Numerous double-blind, placebo-controlled clinical trials have established the efficacy of loratadine in treating allergic conditions. [1][10]It has been shown to be significantly superior to placebo in reducing symptoms of seasonal allergic rhinitis, such as sneezing, runny nose, and itchy eyes. [10]Its efficacy is comparable to other second-generation antihistamines and older agents like clemastine and mequitazine, but with a more favorable safety profile. [1]

| Trial Identifier / Study Focus | Condition | Key Findings | Reference(s) |

|---|---|---|---|

| Loratadine vs. Mequitazine and Placebo | Seasonal Allergic Rhinitis | Loratadine (10 mg/day) was significantly superior to placebo in relieving nasal symptoms, with a faster onset of action than mequitazine. | [10] |

| General Efficacy Review | Allergic Rhinitis & Chronic Urticaria | Loratadine (10 mg/day) is effective and well-tolerated. It is as effective as terfenadine, clemastine, and azatadine with a lower incidence of sedation. | [1] |

| Loratadine + Pseudoephedrine Combination | Allergic Rhinitis | A study designed to evaluate the clinical efficacy of a combination product (loratadine + pseudoephedrine) compared to a reference product in patients with allergic rhinitis. | [11] |

| Ibuprofen / Loratadine Combination | Common Cold | A Phase III trial to evaluate the efficacy and safety of an ibuprofen/loratadine combination versus each monotherapy for symptomatic treatment of the common cold. | [12][13]|

Safety and Tolerability

The safety profile of loratadine is well-established. As a non-sedating antihistamine, it causes significantly less drowsiness and psychomotor impairment than first-generation agents because it does not readily cross the blood-brain barrier. [3][5]

-

Common Adverse Effects : The most frequently reported side effects are generally mild and comparable to placebo. [14]These include headache, drowsiness, fatigue, and dry mouth. [15]* Serious Adverse Effects : Serious side effects are rare. Patients should be advised to seek medical attention if they experience allergic reactions to the drug itself, such as rash, hives, itching, or swelling. [15][16]* Drug Interactions : Caution is advised when co-administering loratadine with known inhibitors of CYP3A4 or CYP2D6, as this could potentially increase plasma concentrations of loratadine. [2]* Special Populations : Loratadine is generally considered safe for use in the elderly and in children over the age of two. [9]However, dosage adjustments may be necessary for patients with severe liver or kidney impairment. [17]

Conclusion

Loratadine is a well-characterized second-generation antihistamine with a robust pharmacological profile. Its efficacy is driven by the potent and selective inverse agonism of its active metabolite, desloratadine, at peripheral H1 receptors. This, combined with a favorable pharmacokinetic profile that limits central nervous system exposure, results in an effective and well-tolerated treatment for allergic rhinitis and chronic urticaria. The established methodologies for assessing its pharmacodynamic effects, such as the wheal and flare suppression test, provide a clear framework for its continued study and for the development of future anti-allergic therapies.

References

-

Wikipedia. Histamine H1 receptor. [Link]

-

Leurs R, Smit MJ, Timmerman H. Molecular properties and signalling pathways of the histamine H1 receptor. Clin Exp Allergy. 1999 Jul;29 Suppl 3:19-28. [Link]

-

Small Molecule Pathway Database (SMPDB). Histamine H1 Receptor Activation. [Link]

-

Nakagome K, et al. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. Int J Mol Sci. 2019;20(18):4586. [Link]

-

Alonso N, et al. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways. Cell Signal. 2007;19(10):2115-24. [Link]

-

Wikipedia. Loratadine. [Link]

-

Drugs.com. loratadine. [Link]

-

Ghosal A, et al. Loratadine. In: StatPearls. StatPearls Publishing; 2023. [Link]

-

Study.com. Loratadine: Pharmacokinetics & Pharmacodynamics. [Link]

-

Ghosal A, et al. Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metab Lett. 2009 Aug;3(3):162-70. [Link]

-

Clissold SP, Sorkin EM, Goa KL. Loratadine. A preliminary review of its pharmacodynamic properties and therapeutic efficacy. Drugs. 1989 Jan;37(1):42-57. [Link]

-

Maciel-Guerra H, et al. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil. An Bras Dermatol. 2018;93(2):233-237. [Link]

-

ResearchGate. Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. [Link]

-

Ramanathan R, et al. Metabolism and excretion of loratadine in male and female mice, rats and monkeys. Xenobiotica. 2005 May;35(5):493-513. [Link]

-

Ghosal A, et al. Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metab Lett. 2009;3(3):162-70. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3957, Loratadine. [Link]

-

American Academy of Allergy, Asthma & Immunology. Common Office Procedures. [Link]

-

Hilbert J, et al. Pharmacokinetics and dose proportionality of loratadine. J Clin Pharmacol. 1987 May;27(5):694-8. [Link]

-

de Graaf C, et al. Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. J Med Chem. 2018;61(17):7938-7944. [Link]

-

CenterWatch. Clinical Trial Of The Effectiveness Of The Product Cloratadd D (Loratadine + Pseudoephedrine Sulfate)... [Link]

-

ResearchGate. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil. [Link]

-

SciELO. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil. [Link]

-

Drugs.com. Loratadine Monograph for Professionals. [Link]

-

Patsnap Synapse. What is the mechanism of Loratadine? [Link]

-

Frossard N, et al. Double-blind placebo-controlled study of loratadine, mequitazine, and placebo in the symptomatic treatment of seasonal allergic rhinitis. J Allergy Clin Immunol. 1990 Apr;85(4):727-32. [Link]

-

ResearchGate. New Data on the Safety of Loratadine. [Link]

-

Enanti Labs. Loratadine: Uses, Interactions, Mechanism Of Action. [Link]

-

Semantic Scholar. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil. [Link]

-

ClinicalTrials.gov. Efficacy and Safety in the Combination of Ibuprofen / Loratadine Versus... [Link]

-

Clinicaltrials.eu. Loratadine – Application in Therapy and Current Clinical Research. [Link]

-

Study.com. Desloratadine vs. Loratadine. [Link]

-

The Independent Pharmacy. Desloratadine Vs Loratadine: Comparing The Popular Hay Fever Treatments. [Link]

-

ClinicalTrials.gov. Efficacy and Safety in the Combination of Ibuprofen / Loratadine Versus Ibuprofen Versus Loratadine. [Link]

-

Simons FE, Simons KJ. Pharmacology of Antihistamines. AAAAI. [Link]

-

MedlinePlus. Loratadine. [Link]

-

Drugs.com. Desloratadine vs Loratadine Comparison. [Link]

-

NHS. Who can and cannot take loratadine. [Link]

-

Cleveland Clinic. Loratadine: Antihistamine for Allergies. [Link]

-

GoodRx. Loratadine (Claritin): Uses, Side Effects, Dosage & More. [Link]

Sources

- 1. Loratadine. A preliminary review of its pharmacodynamic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Loratadine Uses Interactions Mechanism of Action | Enanti Labs [enantilabs.com]

- 3. Loratadine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Loratadine? [synapse.patsnap.com]

- 6. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]

- 7. Loratadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 9. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Double-blind placebo-controlled study of loratadine, mequitazine, and placebo in the symptomatic treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical Trial Of The Effectiveness Of The Product Cloratadd D (Loratadine + Pseudoephedrine Sulfate) Produced By The Laboratory EMS S/A, Compared To The Drug Claritin D Produced By Schering-Plough S/A, In Patients With Allergic Rhinitis | Clinical Research Trial Listing [centerwatch.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. researchgate.net [researchgate.net]

- 15. Loratadine: MedlinePlus Drug Information [medlineplus.gov]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. Who can and cannot take loratadine - NHS [nhs.uk]

Unveiling the Enigmatic Potential: A Technical Guide to the Biological Activity of Isoloratadine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Parent Compound

In the landscape of second-generation antihistamines, loratadine and its active metabolite, desloratadine, are well-characterized entities. Their efficacy in mitigating allergic responses is primarily attributed to their potent antagonism of the histamine H1 receptor. However, the metabolic and synthetic pathways of these drugs yield a constellation of related compounds, many of which remain under-investigated. Isoloratadine, an isomer of loratadine, stands out as one such molecule with untapped therapeutic potential. This guide provides a comprehensive technical exploration of the potential biological activities of this compound, moving beyond established knowledge to delineate a roadmap for future research and development. By synthesizing data from structurally related compounds and proposing a rigorous experimental framework, we aim to illuminate the pharmacological profile of this intriguing molecule.

This compound: A Structural Perspective

This compound, chemically known as ethyl 4-(8-chloro-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-yl)-3,6-dihydropyridine-1(2H)-carboxylate, is a structural isomer of the widely used antihistamine, loratadine.[3] It is often identified as "Loratadine Impurity E" in pharmaceutical preparations.[3] The core tricyclic benzocycloheptapyridine skeleton, a hallmark of loratadine and its derivatives, is conserved in this compound. This structural similarity forms the fundamental basis for postulating its potential biological activities.

Experimental Protocol 2: In Vitro Assessment of Anti-Inflammatory Activity

Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.

Methodology:

-

Cell Culture and Stimulation:

-

Culture a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

-

Pre-incubate the cells with varying concentrations of this compound for a specified time.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant after the stimulation period.

-

Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

-

-

NF-κB Activity Assay:

-

To investigate the underlying mechanism, perform a reporter gene assay.

-

Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treat the cells with this compound and an inflammatory stimulus.

-

Measure luciferase activity as an indicator of NF-κB transcriptional activity.

-

Self-Validating System: The use of a known anti-inflammatory agent, such as dexamethasone, as a positive control will validate the responsiveness of the cellular model.

Exploratory Avenues: G-Protein Function and Anti-Proliferative Effects

Intriguingly, some commercial suppliers of this compound note its use in the preparation of compounds for the "inhibition of G-protein function and for treatment of proliferative diseases." [4]While this information is not from a peer-reviewed scientific publication, it opens up novel avenues for investigation. The histamine H1 receptor is a G-protein coupled receptor (GPCR), so modulation of G-protein function is consistent with its potential primary activity. The mention of proliferative diseases suggests that this compound or its derivatives could have applications in oncology or other conditions characterized by abnormal cell growth. Notably, studies have shown an association between the use of loratadine and desloratadine and improved survival in breast cancer patients. [5]

Data Summary: Comparative Pharmacological Parameters

| Compound | H1 Receptor Binding Affinity (Ki) | Primary Mechanism of Action | Potential Secondary Activities |

| Loratadine | Moderate | H1 Receptor Inverse Agonist [6] | Anti-inflammatory (NF-κB inhibition) [7] |

| Desloratadine | High [6][8] | H1 Receptor Inverse Agonist [1] | Anti-inflammatory, Anti-allergic [1] |

| This compound | To be determined | Postulated H1 Receptor Antagonist | Postulated Anti-inflammatory, Potential G-protein modulation and Anti-proliferative effects |

Future Directions and Concluding Remarks

The biological activities of this compound remain largely uncharted territory. This guide has outlined a logical and experimentally rigorous path forward, grounded in the well-established pharmacology of its structural relatives. The primary focus of initial research should be to confirm its postulated H1 receptor antagonist activity. Subsequent investigations into its potential anti-inflammatory, G-protein modulatory, and anti-proliferative effects could unveil novel therapeutic applications. The synthesis and evaluation of a series of this compound analogs could further elucidate structure-activity relationships and lead to the development of compounds with enhanced potency and selectivity. [9][10]The journey to fully characterize this compound will require a multi-faceted approach, but the potential rewards for drug discovery and development are substantial.

References

-

Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. (n.d.). National Center for Biotechnology Information. [Link]

-

Wang, Y., et al. (2011). Synthesis and antihistamine evaluations of novel loratadine analogues. Bioorganic & Medicinal Chemistry Letters, 21(15), 4454-4456. [Link]

-

Synthesis of anti-allergic drugs. (2020). RSC Publishing. [Link]

-

Synthesis and biological evaluation of cyanoguanidine derivatives of loratadine. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6076-6080. [Link]

-

Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-560. [Link]

-

Wang, Y., et al. (2011). Synthesis and antihistamine evaluations of novel loratadine analogues. ResearchGate. [Link]

-

Kreutner, W., et al. (1987). Selective inhibition of peripheral histamine responses by loratadine and terfenadine. Allergy, 42(7), 57-63. [Link]

-

Loratadine. (n.d.). Wikipedia. [Link]

-

Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. (n.d.). ResearchGate. [Link]

-

Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo [1][2]Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. (2012). Science Alert. [Link]

-

Development, stability and in vitro delivery profile of new loratadine-loaded nanoparticles. (2017). ScienceDirect. [Link]

-

Anti-inflammatory properties of desloratadine. (2003). National Center for Biotechnology Information. [Link]

-

Suppressive effect of loratadine on allergen-induced histamine release in the nose. (1991). Allergy, 46(7), 540-546. [Link]

-

Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway. (2020). Biochemical Pharmacology, 177, 113949. [Link]

-

Inhibitory effect of the H1 antagonist loratadine on histamine release from human basophils. (1994). International Archives of Allergy and Immunology, 105(1), 12-17. [Link]

-

Desloratadine vs. Loratadine. (n.d.). Study.com. [Link]

-

Impact of Desloratadine and Loratadine on the Crosstalk between Human Keratinocytes and Leukocytes: Implications for Anti-Inflammatory Activity of Antihistamines. (2006). ResearchGate. [Link]

-

Loratadine. (n.d.). PubChem. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

[Effect of loratadine, selective antagonist of histamine H1 receptors, on histamine-induced bronchoconstriction]. (1995). Pneumonologia i Alergologia Polska, 63(5-6), 281-285. [Link]

-

Loratadine. A preliminary review of its pharmacodynamic properties and therapeutic efficacy. (1987). Drugs, 34(2), 258-273. [Link]

-

Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. (2024). ResearchGate. [Link]

-

Desloratadine Vs Loratadine: Comparing The Popular Hay Fever Treatments. (2021). The Independent Pharmacy. [Link]

-

In Vitro Pharmaceutical Quality Evaluation of Loratadine Tablets in Saudi Arabia. (2025). ResearchGate. [Link]

-

This compound. (n.d.). precisionFDA. [Link]

-

Desloratadine via its anti-inflammatory and antioxidative properties ameliorates TNBS-induced experimental colitis in rats. (2024). Immunopharmacology and Immunotoxicology, 46(4), 436-449. [Link]

-

Loratadine. (n.d.). StatPearls. [Link]

-

Effects of the selective H1 and H2 histamine receptor antagonists loratadine and ranitidine on autonomic control of the heart. (2002). Anesthesiology, 96(5), 1115-1120. [Link]

-

loratadine [Ligand Id: 7216] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

In Vitro and In Vivo Characterization of the Transdermal Gel Formulation of Desloratadine for Prevention of Obesity and Metabolic Syndrome. (2023). National Center for Biotechnology Information. [Link]

-

Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis. (1996). Journal of Ocular Pharmacology and Therapeutics, 12(4), 401-407. [Link]

-

Desloratadine and loratadine stand out among common H1-antihistamines for association with improved breast cancer survival. (2020). Acta Oncologica, 59(9), 1103-1109. [Link]

-

Classification of loratadine based on the biopharmaceutics drug classification concept and possible in vitro-in vivo correlation. (2002). European Journal of Pharmaceutics and Biopharmaceutics, 54(3), 293-301. [Link]

-

In Vitro Pharmaceutical Quality Evaluation of Loratadine Tablets in Saudi Arabia. (2025). Dissolution Technologies. [Link]

-

Loratadine. (n.d.). MedlinePlus. [Link]

Sources

- 1. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C22H23ClN2O2 | CID 59047051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Desloratadine and loratadine stand out among common H1-antihistamines for association with improved breast cancer survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loratadine - Wikipedia [en.wikipedia.org]

- 7. Loratadine, an antihistamine drug, exhibits anti-inflammatory activity through suppression of the NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antihistamine evaluations of novel loratadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of cyanoguanidine derivatives of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoloratadine: A Comprehensive Technical Guide to a Key Loratadine Impurity

Foreword: The Imperative of Purity in Pharmaceutical Manufacturing

In the landscape of modern medicine, the efficacy and safety of a drug product are inextricably linked to its purity. For a widely-used second-generation antihistamine like loratadine, ensuring the drug substance is free from significant levels of impurities is not merely a regulatory hurdle, but a fundamental aspect of patient safety. This guide provides an in-depth technical exploration of isoloratadine, a critical process-related impurity in the synthesis of loratadine. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's formation, identification, and control, thereby fostering a proactive approach to impurity management in pharmaceutical development and manufacturing.

The Chemical Identity and Significance of this compound

This compound is a positional isomer of loratadine, sharing the same molecular formula (C₂₂H₂₃ClN₂O₂) and molecular weight (382.88 g/mol ).[1][2][3] It is identified by the CAS Number 170727-59-0.[1][2][4][5][6] In pharmacopeial contexts, particularly the European Pharmacopoeia (EP), this compound is designated as "Loratadine Impurity E".[6][7][8][9]

The key structural difference between loratadine and this compound lies in the position of the double bond within the piperidine ring system. This subtle isomeric variation can arise during the synthesis of loratadine and, if not adequately controlled, can compromise the purity, and potentially the safety and efficacy, of the final drug product. The control of such impurities is a critical aspect of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide.

Caption: Chemical structures of Loratadine and its positional isomer, this compound.

Genesis of an Impurity: The Synthetic Pathway to this compound

Understanding the formation of this compound is paramount to its control. While multiple synthetic routes to loratadine exist, the generation of isomeric impurities is often associated with specific reaction steps, particularly those involving dehydration or rearrangement.[4] One of the common pathways to loratadine involves a Grignard reaction followed by a dehydration step. It is within this dehydration step that the potential for the formation of the this compound isomer arises.

The reaction of 8-chloro-5,6-dihydro-11H-benzo[8][10]cyclohepta[1,2-b]pyridin-11-one with a suitable Grignard reagent derived from N-methyl-4-chloropiperidine, followed by acidic workup, generates a tertiary alcohol intermediate. The subsequent dehydration of this alcohol is intended to form the exocyclic double bond characteristic of loratadine. However, under certain conditions, the elimination of water can lead to the formation of a thermodynamically stable endocyclic double bond, resulting in the formation of this compound.

Caption: Plausible synthetic pathway for the formation of this compound during Loratadine synthesis.

Factors that can influence the ratio of loratadine to this compound include the choice of dehydrating agent, reaction temperature, and reaction time. Careful optimization and control of these parameters are therefore critical to minimize the formation of this impurity.

Analytical Control: Identification and Quantification of this compound

Robust analytical methods are essential for the detection and quantification of this compound in loratadine drug substance and finished products. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

Chromatographic Separation: A Validated HPLC-UV Method

The European Pharmacopoeia outlines a detailed HPLC method for the analysis of loratadine and its related substances, including Impurity E (this compound). This method provides the foundation for a reliable quality control strategy.

| Parameter | Specification | Rationale |

| Column | Stationary phase: spherical end-capped octadecylsilyl silica gel for chromatography R (5 µm) with very low silanol activity. Dimensions: l = 0.25 m, Ø = 4.6 mm. | The C18 stationary phase provides the necessary hydrophobicity for retaining loratadine and its impurities. The end-capping and low silanol activity minimize peak tailing, ensuring better resolution and quantification. |

| Mobile Phase | Mix 30 volumes of methanol, 35 volumes of a 6.8 g/l solution of potassium dihydrogen phosphate adjusted to pH 2.80 ± 0.05 with phosphoric acid, and 40 volumes of acetonitrile. | This buffered reversed-phase mobile phase allows for the effective separation of the closely related loratadine and this compound isomers based on subtle differences in their polarity. The acidic pH ensures the analytes are in their protonated form, leading to consistent retention times. |

| Flow Rate | 1.5 ml/min | This flow rate provides a balance between analysis time and separation efficiency for the specified column dimensions. |

| Detection | UV Spectrophotometer at 220 nm | Both loratadine and this compound possess chromophores that absorb in the UV region, allowing for sensitive detection at this wavelength. |

| Column Temperature | 40 °C | Maintaining a constant, elevated column temperature enhances reproducibility and can improve peak shape. |

| Injection Volume | 20 µl | A standard injection volume for achieving good sensitivity and peak shape. |

Relative Retention Time: With respect to loratadine (retention time = about 12 min), the relative retention time for impurity E (this compound) is approximately 1.1.

Experimental Protocol: Step-by-Step Sample and Standard Preparation

The accuracy of any impurity analysis is critically dependent on the meticulous preparation of the sample and reference solutions.

Reagents and Materials:

-

Loratadine Bulk Drug Substance/Finished Product

-

This compound (Loratadine Impurity E) Reference Standard

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Potassium dihydrogen phosphate, analytical grade

-

Phosphoric acid, analytical grade

-

Water, HPLC grade

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm membrane filters

Preparation of Mobile Phase:

-

Buffer Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 ml of HPLC grade water. Adjust the pH to 2.80 ± 0.05 with phosphoric acid.

-

Mobile Phase Mixture: Mix 300 ml of methanol, 350 ml of the prepared buffer, and 400 ml of acetonitrile.

-

Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

Preparation of Test Solution:

-

Accurately weigh about 25.0 mg of the loratadine substance to be examined.

-

Transfer it to a 25.0 ml volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm membrane filter before injection.

Preparation of Reference Solution (for impurity identification):

-

Accurately weigh about 5 mg of Loratadine for system suitability Certified Reference Standard (CRS), which contains impurities A and E (this compound).

-

Dissolve in and dilute to 5 ml with the mobile phase.

Preparation of Reference Solution (for quantification):

-

Stock Solution: Prepare a stock solution of the test substance at a concentration of 1.0 mg/ml in the mobile phase.

-

Diluted Solution: Dilute 1.0 ml of the stock solution to 100.0 ml with the mobile phase. Further dilute 1.0 ml of this solution to 10.0 ml with the mobile phase to obtain a final concentration corresponding to the limit for "any other impurity" (e.g., 0.1%).

Caption: A typical workflow for the analytical control of this compound in Loratadine samples.

Regulatory Landscape and Acceptance Criteria

Regulatory authorities such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), through their respective pharmacopoeias, set stringent limits for impurities in active pharmaceutical ingredients (APIs) and finished drug products. For loratadine, the European Pharmacopoeia specifies the following limits for related substances:

-

Impurity E (this compound): Not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (c) (0.1 per cent).

-

Any other impurity: Not more than 0.5 times the area of the principal peak in the chromatogram obtained with the reference solution (c) (0.1 per cent).

-

Total impurities: Not more than 1.5 times the area of the principal peak in the chromatogram obtained with the reference solution (c) (0.3 per cent).

These limits are established based on the principles outlined in the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines, which consider the maximum daily dose of the drug and the potential toxicity of the impurity.

Toxicological Considerations and the Rationale for Control

While specific toxicological data for this compound is not extensively published, the control of any impurity is based on the precautionary principle. The potential for an impurity to have a different pharmacological or toxicological profile compared to the active ingredient necessitates its stringent control. Even structurally similar isomers can exhibit different biological activities.

The established limits for this compound are not necessarily based on demonstrated toxicity at these levels, but rather on what is achievable through good manufacturing practices and what is considered toxicologically acceptable for an impurity of this nature. The absence of specific toxicity data for this compound underscores the importance of controlling its level to as low as reasonably practicable (ALARP). The rationale is to minimize patient exposure to any substance that has not been thoroughly evaluated for its safety and efficacy.

Conclusion: A Commitment to Purity

This compound represents a key process-related impurity in the synthesis of loratadine that requires careful monitoring and control. A thorough understanding of its formation, coupled with the implementation of robust analytical methods and adherence to pharmacopeial standards, is essential for ensuring the quality, safety, and efficacy of loratadine products. This guide has provided a comprehensive overview of these critical aspects, empowering pharmaceutical scientists to proactively manage this impurity and uphold the highest standards of pharmaceutical manufacturing.

References

-

SynThink Research Chemicals. Loratadine EP Impurity E | 170727-59-0. [Link]

-

SynZeal. Loratadine EP Impurity E. [Link]

-

Pharmaffiliates. CAS No : 170727-59-0| Product Name : Loratadine - Impurity E. [Link]

-

Veeprho. Loratadine EP Impurity E | CAS 170727-59-0. [Link]

-

Pharmaffiliates. Loratadine-impurities. [Link]

-

SynThink Research Chemicals. USP Loratadine Related Compound E | 133330-60-6. [Link]

-

The Royal Society of Chemistry. 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. [Link]

-

Science Alert. Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[8][10] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. [Link]

-

precisionFDA. This compound. [Link]

-

ResearchGate. LC/ESI mass spectra of loratadine (bottom panel) and desloratadine (top panel). [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. (a) Mass spectrum for loratadine. (b) Mass spectrum for polymethyl methacrylate. [Link]

-

BrJAC. Powerful and Fast Structural Identification of Pharmaceutical Impurities using Direct Injection Mass Spectrometry and Differential Scanning Calorimetry. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000). [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. medkoo.com [medkoo.com]

- 3. GSRS [precision.fda.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C22H23ClN2O2 | CID 59047051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Loratadine EP Impurity E | SynZeal [synzeal.com]

- 8. veeprho.com [veeprho.com]

- 9. Loratadine EP Impurity E | 170727-59-0 [chemicalbook.com]

- 10. 4,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-β]pyridin-11-one (Loratadine Impurity) | 133330-60-6 [chemicalbook.com]

A Technical Guide to the Origin and Synthetic Control of Isoloratadine in Drug Synthesis

Executive Summary

Loratadine stands as a cornerstone second-generation antihistamine, valued for its efficacy and favorable safety profile.[1][2] Its widespread use necessitates a deep understanding of its manufacturing processes, particularly the formation of process-related impurities that can impact the quality, safety, and regulatory compliance of the final drug product. This guide delves into the discovery and origin of Isoloratadine, a critical constitutional isomer and specified impurity of Loratadine.[3][4] We will explore its emergence not as a discovered therapeutic agent, but as a byproduct of the Loratadine synthesis pathway. By examining the underlying chemical mechanisms, this paper provides researchers and drug development professionals with insights into the causality of its formation and strategies for its control, ensuring the purity and integrity of Loratadine as a pharmaceutical agent.

The Pharmaceutical Context: Loratadine and its Active Metabolite